BenchChemオンラインストアへようこそ!

2-Spiro[3.3]heptan-3-ylacetic acid

bioisosteres piperidine replacement pKa

2-Spiro[3.3]heptan-3-ylacetic acid is an all-carbon, 3-substituted spiro[3.3]heptane carboxylic acid. Its rigid, non-coplanar core serves as a saturated benzene bioisostere, enabling replacement of planar aromatic rings in lead compounds. Distinct from azaspiro or oxaspiro analogs, it lacks basicity and polarity, ideal for hydrophobic binding pockets. Essential for constrained peptidomimetics and spirocyclic amino acid libraries. Verify regioisomer specificity for accurate SAR.

Molecular Formula C9H14O2
Molecular Weight 154.209
CAS No. 2309457-81-4
Cat. No. B2965413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Spiro[3.3]heptan-3-ylacetic acid
CAS2309457-81-4
Molecular FormulaC9H14O2
Molecular Weight154.209
Structural Identifiers
SMILESC1CC2(C1)CCC2CC(=O)O
InChIInChI=1S/C9H14O2/c10-8(11)6-7-2-5-9(7)3-1-4-9/h7H,1-6H2,(H,10,11)
InChIKeyFEVBUYYMHSYKSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Buy 2-Spiro[3.3]heptan-3-ylacetic Acid CAS: 2309457-81-4: Spirocyclic Carboxylic Acid for Saturated Bioisostere R&D


2-Spiro[3.3]heptan-3-ylacetic acid (CAS 2309457-81-4; C9H14O2; MW 154.21) is a spirocyclic carboxylic acid building block for medicinal chemistry research . It features a spiro[3.3]heptane core, which comprises two cyclobutane rings sharing a single spiro carbon, imparting a rigid, non-coplanar, three-dimensional architecture [1]. This core is a recognized saturated benzene bioisostere, enabling the replacement of planar aromatic rings in lead compounds with sp3-rich, conformationally restricted scaffolds [1]. The compound serves as an intermediate for synthesizing constrained peptidomimetics, spirocyclic amino acids, and advanced pharmaceutical candidates .

Procurement Alert: Why 2-Spiro[3.3]heptan-3-ylacetic Acid Cannot Be Arbitrarily Substituted with Other Spiro[3.3]heptane Analogs


Compounds bearing the spiro[3.3]heptane core are not interchangeable due to significant differences in regiochemistry, heteroatom substitution, and functional group positioning that fundamentally alter key molecular properties. The position of the acetic acid moiety (e.g., 1-yl, 2-yl, 3-yl, or 6-yl) affects the exit vector geometry and thus target binding [1]. The introduction of nitrogen (azaspiro[3.3]heptanes) drastically changes basicity (pKa of conjugate acid ~9–10) and lipophilicity compared to the all-carbon core [1][2]. Even subtle modifications, such as substituting the all-carbon core with an oxaspiro[3.3]heptane, can alter hydrogen-bonding capacity and metabolic stability . Additionally, small structural changes within the same class—such as monofluorination of the spiro[3.3]heptane scaffold—can measurably reduce LogP by 0.1–0.3 units, impacting solubility and permeability [3]. These physicochemical divergences mean that substituting one spiro[3.3]heptane derivative for another without verification may result in unpredictable SAR and failed lead optimization. 2-Spiro[3.3]heptan-3-ylacetic acid offers a specific all-carbon, 3-substituted regioisomer with distinct conformational and electronic properties that are not replicated by its close analogs.

2-Spiro[3.3]heptan-3-ylacetic Acid: Quantitative Differentiation Evidence vs. Azaspiro, Oxaspiro, and Trifluoromethyl Analogs


2-Spiro[3.3]heptan-3-ylacetic Acid vs. 2-(2-Azaspiro[3.3]heptan-6-yl)acetic Acid: Impact of Nitrogen Substitution on Physicochemical and Conformational Properties

2-Spiro[3.3]heptan-3-ylacetic acid contains an all-carbon spiro[3.3]heptane core, whereas 2-(2-azaspiro[3.3]heptan-6-yl)acetic acid incorporates a nitrogen atom, converting the scaffold into a saturated piperidine bioisostere [1]. The nitrogen atom introduces a basic center with a conjugate acid pKa of approximately 9–10, which is absent in the all-carbon derivative [1]. This alters the protonation state at physiological pH, affecting solubility, permeability, and target engagement. Furthermore, the azaspiro scaffold exhibits a more compact geometry and altered vector arrangement compared to the all-carbon core, as confirmed by X-ray crystallography [2]. 2-Spiro[3.3]heptan-3-ylacetic acid, lacking a basic nitrogen, maintains neutral lipophilicity and a non-coplanar geometry consistent with a saturated benzene bioisostere [3].

bioisosteres piperidine replacement pKa lipophilicity

2-Spiro[3.3]heptan-3-ylacetic Acid vs. 6-Trifluoromethyl-spiro[3.3]heptane-carboxylic Acid: Baseline Lipophilicity for All-Carbon Scaffolds

The all-carbon spiro[3.3]heptane core of 2-spiro[3.3]heptan-3-ylacetic acid provides a baseline LogP value that can be compared to fluorinated derivatives. Research on 6-trifluoromethyl-spiro[3.3]heptane carboxylic acid building blocks has experimentally determined LogP values for trifluoromethyl-substituted spiro[3.3]heptane derivatives and compared them to non-fluorinated, monofluorinated, and gem-difluorinated counterparts, as well as cyclohexane and cycloheptane derivatives [1]. The trifluoromethyl group increases lipophilicity relative to the non-fluorinated scaffold. 2-Spiro[3.3]heptan-3-ylacetic acid, lacking fluorination, serves as the non-fluorinated baseline reference for such comparative studies [2]. Monofluorination of spiro[3.3]heptane derivatives has been shown to decrease LogP by approximately 0.1–0.3 units relative to the non-fluorinated baseline [3].

LogP lipophilicity fluorination ADME

2-Spiro[3.3]heptan-3-ylacetic Acid vs. 2-(2-Oxaspiro[3.3]heptan-6-yl)acetic Acid: All-Carbon Core vs. Oxygen-Containing Scaffold

2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid (CAS 1785069-78-4) incorporates an oxygen atom in the spirocyclic ring, forming an oxetane-containing scaffold [1]. Research on spirocyclic oxetanes (e.g., 2-oxa-6-aza-spiro[3.3]heptane) has demonstrated remarkable analogies to morpholine and the ability to supplant morpholine in solubilizing ability [2]. The oxygen atom introduces hydrogen-bond acceptor capacity and alters the electron density of the scaffold compared to the all-carbon core. The all-carbon spiro[3.3]heptane core of 2-spiro[3.3]heptan-3-ylacetic acid lacks this hydrogen-bonding functionality, making it exclusively hydrophobic and a direct structural mimic of saturated hydrocarbon frameworks [3]. Additionally, heteroatom-substituted spiro[3.3]heptanes generally show higher aqueous solubility than their cyclohexane analogues [4].

hydrogen bonding oxetane solubility metabolic stability

2-Spiro[3.3]heptan-3-ylacetic Acid vs. 2-Spiro[3.3]heptan-2-ylacetic Acid: Regioisomeric Variation in Acetic Acid Attachment Position

2-Spiro[3.3]heptan-3-ylacetic acid and 2-spiro[3.3]heptan-2-ylacetic acid differ in the position of the acetic acid moiety on the spirocyclic core. The 3-yl substitution positions the acetic acid group on the carbon adjacent to the spiro carbon, whereas 2-yl substitution places it on a carbon one bond further from the spiro junction. This positional difference alters the exit vector geometry and spatial orientation of the carboxylic acid functional group [1]. The spiro[3.3]heptane core exhibits non-coplanar exit vectors, and the specific substitution pattern determines the three-dimensional projection of functional groups, which is critical for molecular recognition in biological targets [2]. X-ray crystallographic analysis of spiro[3.3]heptane derivatives confirms that substitution position affects dihedral angles of the cyclobutane rings (12.9° to 21.2° for spiroheptane derivatives) and overall molecular shape [3].

regioisomers exit vectors conformational analysis binding geometry

2-Spiro[3.3]heptan-3-ylacetic Acid: Research Applications Supported by Quantitative Differentiation Evidence


Saturated Benzene Bioisostere Replacement in Sonidegib, Vorinostat, or Benzocaine Analogs

2-Spiro[3.3]heptan-3-ylacetic acid serves as a precursor to spiro[3.3]heptane-containing analogs of marketed drugs. The spiro[3.3]heptane core has been validated as a saturated benzene bioisostere by its incorporation into sonidegib (replacing meta-benzene), vorinostat (replacing phenyl ring), and benzocaine (replacing para-benzene), with the resulting patent-free saturated analogs demonstrating high potency in biological assays [1]. The all-carbon spiro[3.3]heptane scaffold of 2-spiro[3.3]heptan-3-ylacetic acid provides the non-coplanar exit vectors and sp3-rich character required for these bioisosteric replacements [2].

Synthesis of Conformationally Restricted Glutamic Acid and Amino Acid Analogs

2-Spiro[3.3]heptan-3-ylacetic acid is a key building block for synthesizing spiro[3.3]heptane-derived amino acids and glutamic acid analogs. Libraries of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold have been synthesized via practical divergent synthetic approaches [1]. The rigid, three-dimensional spirocyclic core imposes conformational restriction on amino acid backbones, enabling exploration of structure-activity relationships in peptidomimetic drug discovery [2]. The 3-yl substitution pattern offers a specific projection vector distinct from 2-yl or 1-yl isomers [3].

HBV HBsAg/HBeAg Inhibitor Lead Optimization

Spiro[3.3]heptane derivatives are under active investigation as HBV surface antigen (HBsAg) and HBV e antigen (HBeAg) inhibitors for chronic hepatitis B treatment. Hoffmann-La Roche has filed patent applications (e.g., US 2023/0331715 A1) for spiro[3.3]heptane derivatives with demonstrated HBsAg inhibition activity [1]. 2-Spiro[3.3]heptan-3-ylacetic acid provides the all-carbon spiro[3.3]heptane core scaffold that can be functionalized for exploring this therapeutic area. The non-basic nature of the all-carbon core, as distinguished from azaspiro[3.3]heptanes, eliminates confounding basicity effects during SAR studies [2].

Constrained Peptidomimetic and Small-Molecule Therapeutics Targeting Spatially Demanding Binding Sites

2-Spiro[3.3]heptan-3-ylacetic acid functions as a building block for constrained peptidomimetics and small-molecule therapeutics targeting spatially demanding binding sites [1]. The rigid spirocyclic core with non-coplanar exit vectors provides a unique three-dimensional scaffold that can access chemical space not available to planar aromatic or flexible aliphatic linkers [2]. The absence of heteroatoms in the core scaffold (unlike azaspiro or oxaspiro analogs) makes it suitable for hydrophobic binding pockets where additional polarity or basicity would be detrimental [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Spiro[3.3]heptan-3-ylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.